(+/-)-6-Methylnicotine

Vue d'ensemble

Description

(+/-)-6-Methylnicotine is a synthetic derivative of nicotine, a naturally occurring alkaloid found in tobacco plants. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and neuropharmacology. The addition of a methyl group at the 6-position of the nicotine molecule alters its chemical properties and biological activity, making it a subject of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-6-Methylnicotine typically involves the methylation of nicotine. One common method is the reaction of nicotine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as high-performance liquid chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-6-Methylnicotine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to nicotine or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could regenerate nicotine.

Applications De Recherche Scientifique

(+/-)-6-Methylnicotine has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of methylation on nicotine’s chemical properties.

Biology: Researchers use it to investigate the biological activity of nicotine derivatives.

Medicine: It has potential therapeutic applications in treating nicotine addiction and other neurological disorders.

Industry: It may be used in the development of new pesticides or other agrochemicals.

Mécanisme D'action

The mechanism of action of (+/-)-6-Methylnicotine involves its interaction with nicotinic acetylcholine receptors in the nervous system. The addition of the methyl group affects its binding affinity and efficacy at these receptors, potentially altering its pharmacological effects. The compound may modulate neurotransmitter release and influence neuronal signaling pathways.

Comparaison Avec Des Composés Similaires

(+/-)-6-Methylnicotine can be compared with other nicotine derivatives such as:

Nicotine: The parent compound, which lacks the methyl group at the 6-position.

Anabasine: Another alkaloid found in tobacco, with a different structure and biological activity.

Cotinine: A major metabolite of nicotine, used as a biomarker for nicotine exposure.

Activité Biologique

(+/-)-6-Methylnicotine (6-MN) is a synthetic analog of nicotine that has gained attention due to its emerging presence in e-cigarette products and its significant biological activity. This article explores the pharmacological properties, receptor interactions, toxicity, and implications for health associated with 6-MN, drawing from various studies and reports.

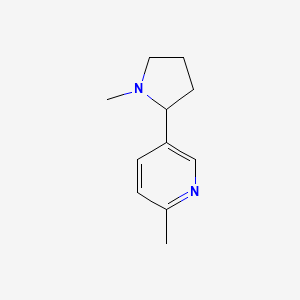

6-Methylnicotine is characterized by the addition of a methyl group at the 6-position of the nicotine molecule. Its chemical formula is , with a molecular weight of 120.15 g/mol. The structural modification enhances its affinity for nicotinic acetylcholine receptors (nAChRs) compared to nicotine.

Receptor Binding Affinity

Research indicates that 6-MN exhibits a higher affinity for nAChRs than nicotine. It has been reported to be three times more potent in binding to these receptors, leading to increased psychotropic effects and potential for addiction .

| Compound | nAChR Binding Affinity (relative potency) |

|---|---|

| Nicotine | 1x |

| 6-Methylnicotine | 3x |

Pharmacological Effects

In animal studies, 6-MN has demonstrated nicotine-like effects , including stimulation of dopamine release, which is associated with addictive behaviors. The compound's potency raises concerns regarding its use in e-cigarettes as it may lead to greater addiction potential compared to traditional nicotine products .

Toxicity Profile

The toxicity of 6-MN is notably higher than that of nicotine, with studies indicating an LD50 (lethal dose for 50% of subjects) that is 1.5 to 3 times lower than that of nicotine. This suggests that smaller doses of 6-MN can result in lethal outcomes in animal models .

| Compound | LD50 (mg/kg) | Toxicity Level |

|---|---|---|

| Nicotine | ~50 | Moderate |

| 6-Methylnicotine | ~15-30 | High |

E-Cigarette Products

Recent investigations have identified 6-MN in various e-cigarette products marketed as alternatives to nicotine. In one study, nine e-cigarette products sold in Australia contained significant amounts of 6-MN, raising concerns about their safety and regulatory status. The cytotoxicity of these products was found to exceed that of nicotine at similar concentrations, necessitating further research into their long-term health effects .

Animal Studies

Animal studies have shown that exposure to 6-MN leads to increased locomotor activity and heightened sensitivity to reward pathways, similar to the effects observed with nicotine. These findings suggest that 6-MN could contribute to behavioral changes associated with addiction .

Implications for Public Health

The emergence of 6-MN in consumer products poses significant public health challenges. Its enhanced potency and toxicity compared to nicotine may lead to increased health risks for users, particularly among vulnerable populations such as adolescents and those with pre-existing health conditions. Regulatory bodies are urged to consider these factors when evaluating the safety of e-cigarette products containing this compound .

Propriétés

IUPAC Name |

2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNIAVIKMKSDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2CCCN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902956 | |

| Record name | NoName_3534 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.